Ag-Doped CdTe Quantum Dot Fluorescence Enhancement
Ag-doped CdTe semiconductor quantum dots demonstrate quantitatively superior fluorescence performance compared to undoped CdTe controls [1]. At 0.3% Ag doping concentration, fluorescence intensity increases by more than 3-fold, radiative rate increases by 4.2-fold, Stokes shift decreases by 120 meV, and non-radiative recombination is efficiently suppressed [1].
Radiative rate: 4.2×
Stokes shift: −120 meV
| Evidence Dimension | Fluorescence performance and radiative recombination efficiency |
|---|---|
| Target Compound Data | Ag-doped CdTe (0.3% Ag): Fluorescence intensity >3× enhancement; Radiative rate 4.2× enhancement; Stokes shift reduced by 120 meV |
| Comparator Or Baseline | Undoped CdTe quantum dots (baseline): Fluorescence intensity = 1×; Radiative rate = 1×; Stokes shift baseline |
| Quantified Difference | Fluorescence intensity: >200% increase; Radiative rate: 320% increase; Stokes shift: −120 meV |
| Conditions | Aqueous synthesis; 0.3% Ag doping concentration; room temperature characterization |
Why This Matters
The 4.2× radiative rate enhancement enables higher quantum yield and brighter emission in bioimaging and optoelectronic applications, reducing excitation power requirements and improving signal-to-noise ratios.
- [1] Ding SJ, Liang S, et al. Synthesis and enhanced fluorescence of Ag doped CdTe semiconductor quantum dots. Nanoscale. 2015;7(5):1970-1976. DOI: 10.1039/c4nr05731g. View Source
